molecular formula C6H4BrN3 B1265736 1-Azido-4-bromobenzene CAS No. 2101-88-4

1-Azido-4-bromobenzene

Cat. No. B1265736
CAS RN: 2101-88-4
M. Wt: 198.02 g/mol
InChI Key: WHSJSMSBFMDFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-4-bromobenzene, also known as p-Bromophenyl azide or 4-Bromophenyl azide, is a chemical compound with the molecular formula C6H4BrN3 . It has a molecular weight of 198.02 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Azido-4-bromobenzene consists of a benzene ring substituted with a bromine atom and an azide group . The azide group (-N3) is linear and consists of two nitrogen atoms connected by a double bond, and a third nitrogen atom connected by a single bond . The bromine atom is directly attached to the benzene ring .


Physical And Chemical Properties Analysis

1-Azido-4-bromobenzene has a molecular weight of 198.02 g/mol . Its exact mass and monoisotopic mass are both 196.95886 g/mol . It has a complexity of 145 . The compound has a topological polar surface area of 14.4 Ų . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The rotatable bond count is 1 .

Scientific Research Applications

Organic Synthesis

1-Azido-4-bromobenzene: is a versatile reagent in organic synthesis, particularly in the construction of various aryl azides . It is used in the Sandmeyer reaction , which is a method to convert aryl amines to aryl halides, and in metal-catalyzed cross-coupling reactions to form carbon-halogen, carbon-phosphorous, and carbon-sulfur bonds . These reactions are fundamental in creating biologically active compounds and pharmaceuticals.

Pharmaceutical Research

In pharmaceutical research, 1-Azido-4-bromobenzene serves as an intermediate for the synthesis of complex molecules . It is involved in the preparation of various heterocycles , which are core structures in many drugs . The azide group in the compound is particularly useful for introducing nitrogen into these heterocycles.

Material Science

1-Azido-4-bromobenzene: plays a role in material science as a precursor for the synthesis of organic nanocompounds . It can be grafted onto metallic surfaces to create functional materials with specific properties, such as conductivity or reactivity.

Biochemistry

In biochemistry, 1-Azido-4-bromobenzene is used to functionalize aryl azides through organolithium chemistry . This allows for the creation of polyfunctional organic azides, which can be further reacted to study biochemical pathways or create bioactive molecules.

Agrochemical Research

The compound is also relevant in agrochemical research, where it can be used to synthesize alkyl/benzyl azides from alcohols . These azides can be further transformed into various agrochemicals, potentially serving as pesticides or herbicides.

Environmental Science

Lastly, 1-Azido-4-bromobenzene is significant in environmental science. It can be used to develop new methods for the synthesis of heterocycles, which may have applications in environmental remediation processes . The ability to create diverse chemical structures means it can be tailored for specific environmental applications, such as pollutant degradation.

Safety and Hazards

When handling 1-Azido-4-bromobenzene, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

1-Azido-4-bromobenzene is primarily used for research purposes . As with any chemical compound, future directions for its use and study would depend on the results of ongoing research and development efforts.

properties

IUPAC Name

1-azido-4-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSJSMSBFMDFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175218
Record name Benzene, 1-azido-4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-4-bromobenzene

CAS RN

2101-88-4
Record name 4-Bromophenyl azide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-azido-4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002101884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-azido-4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-4-bromobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azido-4-bromobenzene
Reactant of Route 2
Reactant of Route 2
1-Azido-4-bromobenzene
Reactant of Route 3
Reactant of Route 3
1-Azido-4-bromobenzene
Reactant of Route 4
1-Azido-4-bromobenzene
Reactant of Route 5
1-Azido-4-bromobenzene
Reactant of Route 6
1-Azido-4-bromobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.